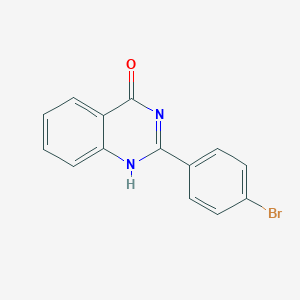
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
概要
説明
Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H7NaO6S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is also referred to as the sodium salt of 3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid .
科学的研究の応用
Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a redox-active compound in electrochemical studies.
Biology: Employed in biological staining techniques, such as the staining of calcium deposits in tissues.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate typically involves the sulfonation of 3,4-dihydroxy-9,10-dioxoanthracene. This process can be carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonate group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration, and reaction time are optimized for maximum yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt .
化学反応の分析
Types of Reactions
Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .
作用機序
The mechanism of action of sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can bind to metal ions and form complexes that influence various biochemical processes. The compound’s redox properties also play a crucial role in its mechanism of action, allowing it to participate in electron transfer reactions .
類似化合物との比較
Similar Compounds
Alizarin Red S: Another anthraquinone derivative used in biological staining.
Sodium 1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate: Similar in structure but with different hydroxyl group positions.
Uniqueness
Sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate is unique due to its specific sulfonate and hydroxyl group positions, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise chemical reactivity and selectivity .
特性
IUPAC Name |
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAFDPGUJEFBQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


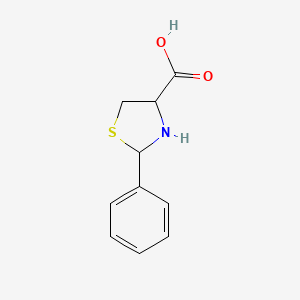
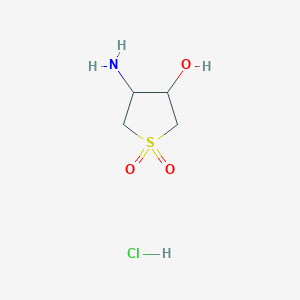
![{Amino[(3,4-dichlorobenzyl)thio]methylidene}ammonium chloride](/img/structure/B7775548.png)

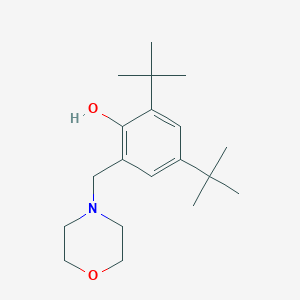
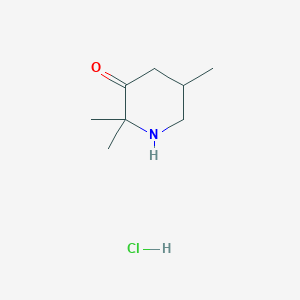
![3-[(4-Methoxybenzoyl)amino]benzoic acid](/img/structure/B7775590.png)

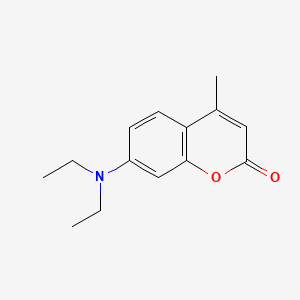
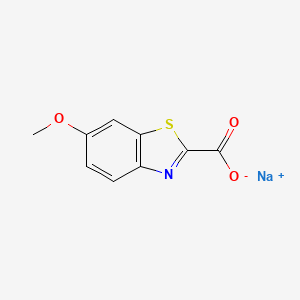
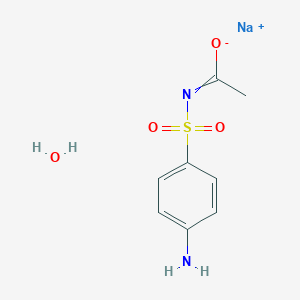
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B7775611.png)
